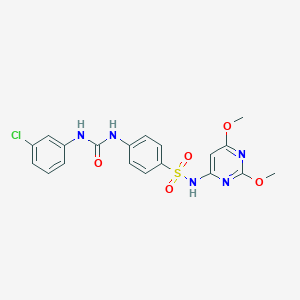
4-(3-(3-chlorophenyl)ureido)-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(3-chlorophenyl)ureido)-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide, commonly known as CD437, is a synthetic retinoid that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound belongs to the class of retinoids, which are analogs of vitamin A and have been shown to possess anti-proliferative and pro-differentiation properties in various types of cancer cells.
Mécanisme D'action
The anti-cancer effects of CD437 are mediated by its ability to activate retinoid X receptors (RXRs) and induce the expression of genes involved in cell differentiation and apoptosis. CD437 has also been shown to inhibit the activity of several oncogenic signaling pathways, including the Akt and MAPK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects
CD437 has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of genes involved in these processes. CD437 has also been shown to modulate the expression of proteins involved in cell adhesion, migration, and invasion, which are important processes in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CD437 as a research tool is its ability to induce apoptosis in cancer cells, which makes it a valuable tool for studying the mechanisms of cell death and survival. Another advantage of CD437 is its specificity for RXRs, which allows for the selective activation of this receptor and the downstream signaling pathways. However, one of the limitations of CD437 is its low solubility in water, which can limit its use in certain experimental settings.
Orientations Futures
Future research on CD437 could focus on identifying the molecular mechanisms underlying its anti-cancer effects, as well as its potential therapeutic applications in specific types of cancer. Additionally, further studies could be conducted to optimize the synthesis and formulation of CD437 for improved solubility and bioavailability. Finally, the potential use of CD437 in combination with other anti-cancer agents could also be explored.
Méthodes De Synthèse
The synthesis of CD437 involves several steps, including the reaction of 3-chlorobenzenamine with phosgene to form 3-chlorobenzoyl chloride, followed by the reaction of the resulting compound with urea to form 3-(3-chlorophenyl)urea. The final product is obtained by reacting 3-(3-chlorophenyl)urea with 4-(dimethylamino)phenylsulfonyl chloride and 2,6-dimethoxypyrimidine.
Applications De Recherche Scientifique
CD437 has been extensively studied for its potential therapeutic applications in cancer treatment. Several studies have shown that CD437 induces apoptosis (programmed cell death) in various types of cancer cells, including leukemia, melanoma, breast, prostate, and colon cancer cells. CD437 has also been shown to inhibit tumor growth and metastasis in animal models of cancer.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O5S/c1-29-17-11-16(23-19(24-17)30-2)25-31(27,28)15-8-6-13(7-9-15)21-18(26)22-14-5-3-4-12(20)10-14/h3-11H,1-2H3,(H2,21,22,26)(H,23,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBZRXSPMLJDFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(3-chlorophenyl)ureido)-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

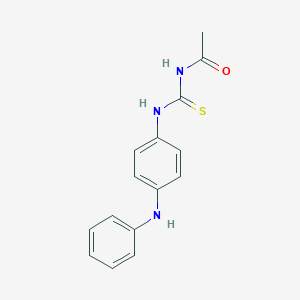

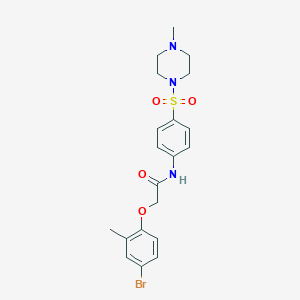
![2-methoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B468434.png)

![N-[[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamothioyl]-3-phenylpropanamide](/img/structure/B468439.png)
![4-tert-butyl-N-[[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamothioyl]benzamide](/img/structure/B468456.png)
![N-[3-(2-methoxyphenyl)acryloyl]-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea](/img/structure/B468463.png)
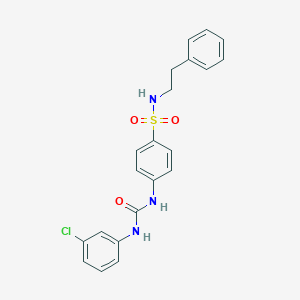
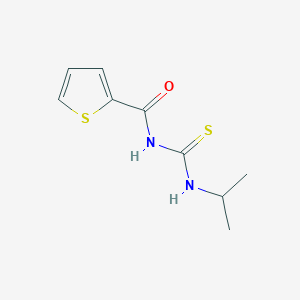
![4-[({[3-(4-fluorophenyl)acryloyl]amino}carbothioyl)amino]-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B468652.png)
![N-methyl-N-phenyl-4-[({[3-(2-thienyl)acryloyl]amino}carbothioyl)amino]benzenesulfonamide](/img/structure/B468655.png)
![(2E)-4-({4-[methyl(phenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid](/img/structure/B468748.png)
![2-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]propanamide](/img/structure/B468813.png)